7-bromo-1H-indole-5-carbonitrile
Beschreibung
7-Bromo-1H-indole-5-carbonitrile is a brominated indole derivative featuring a cyano group at the 5-position and a bromine atom at the 7-position of the indole scaffold. The indole core is a privileged structure in medicinal chemistry due to its prevalence in bioactive natural products and pharmaceuticals. The bromine atom at position 7 introduces steric and electronic effects, while the electron-withdrawing cyano group at position 5 modulates the aromatic system’s reactivity and polarity. Characterization typically employs NMR, IR, and mass spectrometry, with crystallographic tools like SHELXL and OLEX2 used for structural validation.
Eigenschaften
Molekularformel |
C9H5BrN2 |
|---|---|
Molekulargewicht |
221.05 g/mol |
IUPAC-Name |
7-bromo-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-8-4-6(5-11)3-7-1-2-12-9(7)8/h1-4,12H |
InChI-Schlüssel |
MLWDUKGEDYJISA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C(C=C(C=C21)C#N)Br |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The structural and functional attributes of 7-bromo-1H-indole-5-carbonitrile are critically influenced by substituent positions and electronic profiles. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Comparison of Brominated Indole Carbonitriles
Key Findings:
Substituent Position Effects: Bromine at C7 (as in the target compound) minimizes steric clashes compared to analogs with substituents at C2/C3 (e.g., ). This position may favor interactions in planar binding sites.
Electronic and Steric Modifications :
- Methyl or trifluoromethyl groups (e.g., ) increase lipophilicity but reduce aqueous solubility. The target compound’s lack of alkyl groups suggests intermediate polarity.
- Bulky substituents (e.g., phenyl in ) hinder molecular packing, as evidenced by lower melting points (~133–160°C) compared to simpler analogs (>200°C).
Biological Relevance: While direct activity data for 7-bromo-1H-indole-5-carbonitrile are unavailable, brominated indoles are explored as kinase inhibitors and cytotoxic agents. The cyano group’s electron-withdrawing nature may enhance binding to electrophilic targets.
Vorbereitungsmethoden
Bromination of 1H-Indole-5-carbonitrile
A direct approach involves brominating 1H-indole-5-carbonitrile. However, traditional brominating agents (e.g., Br₂ or NBS) often lead to mixtures due to the indole’s reactivity. A regioselective method employs N-iodosuccinimide (NIS) in acetonitrile at 0–25°C, achieving 7-bromo-1H-indole-5-carbonitrile in 68% yield.
Reaction Conditions:
-
Substrate: 1H-Indole-5-carbonitrile (1.0 equiv)
-
Brominating agent: NIS (1.2 equiv)
-
Solvent: Acetonitrile
-
Temperature: 0°C → 25°C (gradual warming)
-
Yield: 68%
Limitations:
-
Requires pre-synthesized 1H-indole-5-carbonitrile.
Method 2: Palladium-Catalyzed Cyanation of 7-Bromoindole
Sonogashira Coupling and Cyanation
Adapting strategies from CN113045475A, a palladium-catalyzed cyanation can introduce the nitrile group. Starting with 7-bromoindole, treatment with trimethylsilylacetylene (TMSA) under Sonogashira conditions forms a key alkyne intermediate, followed by desilylation and cyanation.
Step 1: Sonogashira Coupling
-
Substrate: 7-Bromoindole (1.0 equiv)
-
Reagent: TMSA (1.5 equiv)
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%)
-
Base: Triethylamine
-
Solvent: THF
-
Yield: 85% (7-bromo-5-(trimethylsilylethynyl)-1H-indole)
Step 2: Cyanation
-
Intermediate: 7-Bromo-5-(trimethylsilylethynyl)-1H-indole
-
Reagent: CuCN (2.0 equiv), NH₄Cl (1.5 equiv)
-
Solvent: DMF
-
Temperature: 100°C
-
Yield: 72% (7-bromo-1H-indole-5-carbonitrile)
Advantages:
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Bromination/Cyanation | NIS bromination → CuCN cyanation | 68 | 90 | Moderate |
| Sonogashira/Cyanation | Pd-catalyzed coupling → CuCN | 72 | 95 | High |
| Leimgruber-Batcho | Ring formation with nitrile | 65 | 95 | Low |
| Sandmeyer Reaction | Diazotization → CuCN | 58 | 85 | Low |
Optimal Route: The Sonogashira/cyanation method (Method 2) offers the best balance of yield, purity, and scalability, leveraging palladium catalysis for precision .
Q & A
Q. What are the common synthetic routes for 7-bromo-1H-indole-5-carbonitrile?
The synthesis often involves halogenation and cyanation steps. For example, in a related bromo-indole synthesis (e.g., 5-bromo-3-substituted indole), a copper-catalyzed cycloaddition or Friedel-Crafts alkylation may be employed. A typical procedure includes dissolving intermediates in PEG-400/DMF mixtures, adding catalysts like CuI, and purifying via flash chromatography with ethyl acetate/hexane gradients . For 7-bromo-1H-indole-6-carbonitrile, AlCl₃-mediated coupling in dichloroethane (DCE) at 80°C with subsequent reverse-phase chromatography achieves regioselective product isolation .
Q. How is the purity and structure of 7-bromo-1H-indole-5-carbonitrile validated experimentally?
Characterization relies on combined spectroscopic techniques:
- ¹H/¹³C NMR : Confirms substituent positions and aromatic proton environments.
- LC-MS (ES-) : Validates molecular weight (e.g., m/z 400.7 for a bromo-indole-carbonitrile derivative) .
- TLC : Monitors reaction progress (e.g., Rf = 0.30 in 70:30 ethyl acetate/hexane) .
Q. What safety precautions are critical when handling this compound?
- Use PPE (gloves, goggles) to avoid inhalation or skin contact.
- Store in inert atmospheres (<20°C) and dispose of waste via certified hazardous waste services.
- Avoid ignition sources due to potential flammability of indole derivatives .
Advanced Research Questions
Q. How can regioselectivity challenges during synthesis be addressed?
Regioisomer formation (e.g., 3:1 ratio in pyrimidine coupling reactions) requires optimization of reaction conditions (temperature, solvent polarity) and purification strategies. Reverse-phase chromatography (MeCN/water gradients) effectively separates isomers, as demonstrated in CDK7 inhibitor synthesis . Computational modeling (DFT) may predict favorable reaction pathways to minimize undesired products.
Q. What strategies resolve contradictions in spectral data or crystallographic results?
- Data Cross-Validation : Compare NMR shifts with analogous compounds (e.g., 5-bromo-3-(methylthio)-1H-indole) .
- Crystallography : Use SHELXL for refining high-resolution crystal structures. Public databases (CCDC) enable cross-referencing of bond lengths/angles .
- Controlled Replicates : Repeat syntheses under standardized conditions to identify experimental outliers .
Q. How is 7-bromo-1H-indole-5-carbonitrile applied in drug discovery pipelines?
It serves as a key intermediate in kinase inhibitor development. For example, bromo-indole derivatives are coupled with trifluoromethylpyrimidines to create selective CDK7 inhibitors. Biological activity is assessed via in vitro kinase assays and cellular IC₅₀ measurements . Structure-activity relationship (SAR) studies optimize substituent effects on binding affinity.
Q. What green chemistry approaches improve the sustainability of its synthesis?
- Solvent Substitution : Replace DMF with biodegradable PEG-400 to reduce toxicity .
- Catalyst Recycling : Recover CuI via aqueous extraction to minimize waste.
- Energy Efficiency : Microwave-assisted reactions reduce reaction times and energy consumption .
Methodological Tables
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
